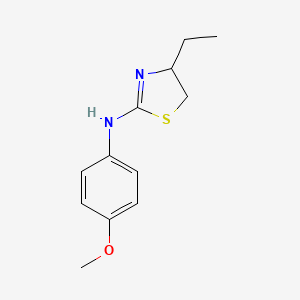
4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their wide range of biological activities and are often found in various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the condensation of 4-methoxyaniline with ethyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more environmentally friendly.
化学反应分析
Types of Reactions
4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
Similar Compounds
4-ethyl-4,5-dihydro-1,3-thiazol-2-amine: Lacks the methoxyphenyl group, which may affect its biological activity.
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Lacks the ethyl group, which may influence its chemical properties.
4-methyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Contains a methyl group instead of an ethyl group, which may alter its reactivity.
Uniqueness
The presence of both the ethyl and methoxyphenyl groups in 4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine makes it unique compared to similar compounds
属性
IUPAC Name |
4-ethyl-N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-9-8-16-12(13-9)14-10-4-6-11(15-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFSATDTIMWDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2651406.png)
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2651409.png)
![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one](/img/structure/B2651412.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2651413.png)

![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2651415.png)




![1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B2651423.png)
![N-(1H-INDAZOL-6-YL)-1-[4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOL-2-YL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2651425.png)
